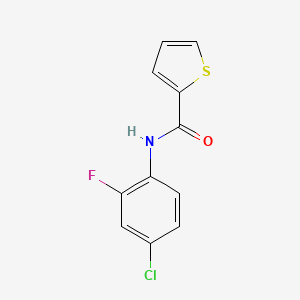
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide, also known as S-777, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. S-777 belongs to the class of small molecules called thiophene carboxamides and has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain signaling pathways, such as the NF-κB and STAT3 pathways. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has also been shown to decrease the expression of certain oncogenes, such as c-Myc and cyclin D1, in cancer cells. In vivo studies have demonstrated that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to be relatively non-toxic, which is important for laboratory experiments. However, one limitation of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide and its potential therapeutic applications in various disease states. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide in humans.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In particular, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been found to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSRIOWZZJUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)
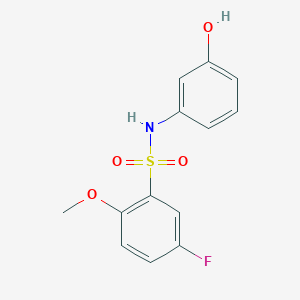
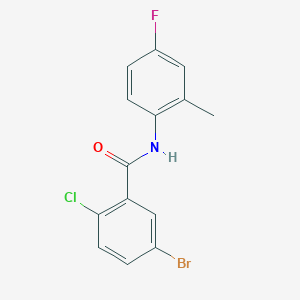
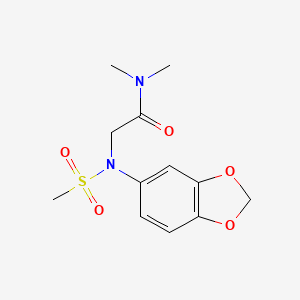
![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
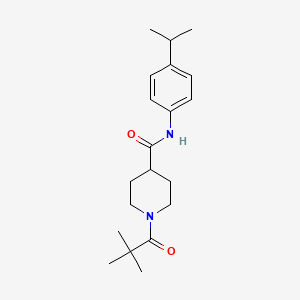
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
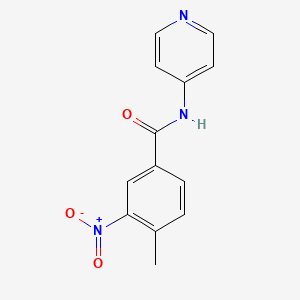
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)
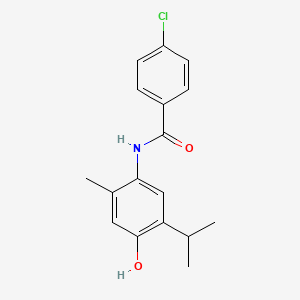
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)